molecular formula C13H11F2NO2S B4940594 N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide

N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide

Cat. No.: B4940594
M. Wt: 283.30 g/mol
InChI Key: WARTYTGYPISBJO-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide is a chemical compound with a unique structure that combines a difluoromethoxyphenyl group with a methylthiophene carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide typically involves the reaction of 4-(difluoromethoxy)aniline with 5-methylthiophene-2-carbonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to interact with biological targets, potentially leading to increased efficacy in its applications. The exact molecular targets and pathways involved would depend on the specific application being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide is unique due to the combination of the difluoromethoxyphenyl group with the methylthiophene carboxamide, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S/c1-8-2-7-11(19-8)12(17)16-9-3-5-10(6-4-9)18-13(14)15/h2-7,13H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARTYTGYPISBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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